2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
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Overview
Description
2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a unique combination of indole, pyrrolidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling through a series of reactions involving sulfonylation and cyclization. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Indole derivatives: Compounds with the indole moiety are known for their diverse pharmacological properties.
Thiophene derivatives: These compounds are often used in materials science for their electronic properties
Uniqueness
This structural complexity allows for versatile interactions with biological targets and materials, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-17(19-10-7-13-5-1-2-6-15(13)19)16-11-14(12-23-16)24(21,22)18-8-3-4-9-18/h1-2,5-6,11-12H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDXTMDPCGXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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